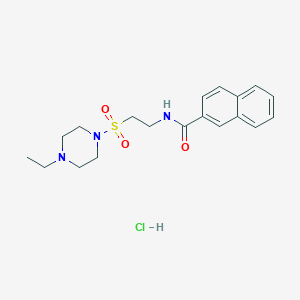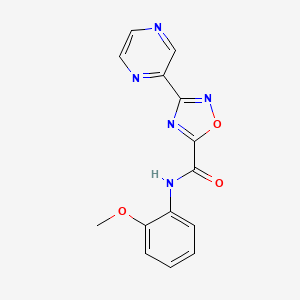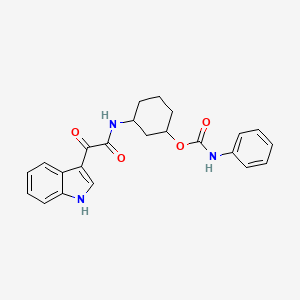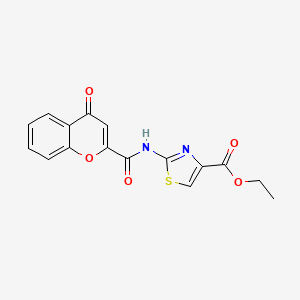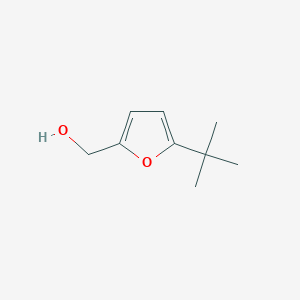
4-(2-fluorophenyl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-fluorophenyl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19F4N5O2 and its molecular weight is 449.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives similar to the mentioned compound have been explored to understand their molecular interactions and packing in the solid state. Studies on biologically active derivatives of 1,2,4-triazoles, including those with similar structural motifs, have been conducted. These derivatives exhibit various intermolecular interactions, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π, which are crucial for molecular packing. Computational analyses, including PIXEL and Hirshfeld analysis, have been utilized to evaluate the nature of these interactions, highlighting the significant contribution of H…F interactions towards molecular packing (Shukla et al., 2017).
Potential Antimicrobial and Antipsychotic Applications
Research into the potential applications of these compounds has touched on areas such as antimicrobial activity and the synthesis of neurotoxic analogs. For instance, compounds with structural similarities have been synthesized with the aim of exploring their activity against various microbial strains, indicating a broader interest in the therapeutic potential of these molecules (Bektaş et al., 2007). Additionally, the design and synthesis of F-labeled analogs of MPTP, a neurotoxin, involve structural elements common to the compound , suggesting its relevance in developing tools for studying neurological diseases (Berridge et al., 1993).
Chemical Modifications and Drug Design
The compound and its derivatives serve as a foundation for chemical modifications aimed at enhancing biological activity or selectivity for specific targets. The exploration of structural-activity relationships (SAR) is critical in the development of new therapeutic agents. For example, the synthesis of spiro-piperidin-4-ones through atom-economic processes demonstrates the ongoing efforts to create more efficient and potentially therapeutic compounds by manipulating the core structure of compounds like the one mentioned (Kumar et al., 2008).
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5O2/c22-15-3-1-2-4-16(15)30-18(27-28-20(30)32)11-13-7-9-29(10-8-13)19(31)14-5-6-17(26-12-14)21(23,24)25/h1-6,12-13H,7-11H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOUYOXWFBFFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)
